6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC14531466
Molecular Formula: C17H9FN4O2S
Molecular Weight: 352.3 g/mol
* For research use only. Not for human or veterinary use.
![6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -](/images/structure/VC14531466.png)
Specification
Molecular Formula | C17H9FN4O2S |
---|---|
Molecular Weight | 352.3 g/mol |
IUPAC Name | 6-[5-(4-fluorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Standard InChI | InChI=1S/C17H9FN4O2S/c18-11-5-3-10(4-6-11)12-7-8-14(24-12)16-21-22-15(13-2-1-9-23-13)19-20-17(22)25-16/h1-9H |
Standard InChI Key | QPZFOPHCYYAYTC-UHFFFAOYSA-N |
Canonical SMILES | C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC=C(C=C5)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The compound’s molecular formula is C₁₇H₉FN₄O₂S, with a molar mass of 352.3 g/mol. Its IUPAC name, 6-[5-(4-fluorophenyl)furan-2-yl]-3-(furan-2-yl)-[1, triazolo[3,4-b] thiadiazole, reflects a fused triazolo-thiadiazole system decorated with two furan rings and a 4-fluorophenyl group. The presence of fluorine introduces electronegativity and steric effects, influencing binding interactions with biological targets .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS No. | 720672-18-4 |
Molecular Formula | C₁₇H₉FN₄O₂S |
Molecular Weight | 352.3 g/mol |
SMILES | C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC=C(C=C5)F |
InChIKey | QPZFOPHCYYAYTC-UHFFFAOYSA-N |
The planar triazolo-thiadiazole core facilitates π-π stacking with aromatic residues in enzyme active sites, while the furan and fluorophenyl substituents modulate solubility and target affinity .
Structural Influences on Bioactivity
The fluorine atom at the phenyl ring’s para position enhances metabolic stability by resisting oxidative degradation, a common issue in drug candidates . Concurrently, the furan rings contribute to hydrogen bonding and van der Waals interactions, critical for binding to proteins like SIRT1 and cyclooxygenases . Computational studies suggest that the compound’s rigidity reduces conformational entropy penalties upon binding, improving inhibitory potency .
Synthesis and Chemical Transformations
Synthetic Pathways
The synthesis involves condensing 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol with substituted aromatic acids in phosphoryl chloride (POCl₃) . Optimized conditions include refluxing at 110–120°C for 6–7 hours, followed by neutralization with sodium bicarbonate . Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) monitors reaction progress, with yields averaging 70–75% .
Key Reaction Steps:
-
Formation of Triazole-Thiol Intermediate: 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is prepared via cyclization of thiosemicarbazide derivatives.
-
Cyclocondensation: The thiol reacts with 4-fluorobenzoic acid in POCl₃, facilitating dehydrative cyclization to form the triazolo-thiadiazole core .
-
Purification: Recrystallization from ethanol removes unreacted starting materials and byproducts.
Solvent and Reaction Optimization
Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are preferred solvents due to their high polarity, which stabilizes intermediates and accelerates cyclization. Elevated temperatures (≥100°C) are critical for overcoming activation energy barriers, while pH control minimizes side reactions like hydrolysis . Recent efforts explore microwave-assisted synthesis to reduce reaction times and improve yields .
Pharmacological Activities
Antimicrobial and Antifungal Effects
Against Staphylococcus aureus and Escherichia coli, the compound demonstrates MIC values of 8–16 μg/mL, comparable to ciprofloxacin . The fluorophenyl group enhances membrane penetration, while the triazolo-thiadiazole core interferes with bacterial DNA gyrase . Antifungal activity against Candida albicans (MIC = 32 μg/mL) is attributed to ergosterol biosynthesis inhibition .
Anti-Inflammatory and Analgesic Actions
In carrageenan-induced rat paw edema models, the compound reduces inflammation by 58–64% at 50 mg/kg, outperforming ibuprofen (60.5%) . It selectively inhibits cyclooxygenase-2 (COX-2) over COX-1, minimizing gastrointestinal toxicity . Molecular docking reveals strong interactions with COX-2’s hydrophobic pocket, stabilized by the fluorophenyl group .
Mechanisms of Action
Enzyme Inhibition
The compound’s triazolo-thiadiazole scaffold binds to SIRT1’s catalytic domain, mimicking NAD⁺ and preventing deacetylation of histone substrates . For dCTP pyrophosphatase, it acts as a competitive inhibitor, with a Kᵢ of 0.8 μM . Kinetic studies show mixed inhibition patterns, suggesting allosteric modulation .
Molecular Docking Insights
Docking simulations against COX-2 (PDB: 5IKR) reveal a binding affinity of −9.2 kcal/mol, driven by hydrogen bonds with Arg120 and hydrophobic contacts with Tyr355 . The fluorophenyl group occupies a subpocket typically filled by arachidonic acid’s carboxylate, explaining COX-2 selectivity .
Research Findings and Future Directions
Current Challenges
Despite promising activity, the compound’s aqueous solubility (0.12 mg/mL) and oral bioavailability (∼22%) limit therapeutic utility . Structural modifications, such as introducing sulfonate groups or prodrug formulations, are under investigation to enhance pharmacokinetics .
Future Applications
Ongoing studies explore its potential in combination therapies with cisplatin and doxorubicin, aiming to synergize anticancer effects while reducing resistance . Additionally, its role as a fluorescent probe for imaging SIRT1 activity in vivo is being evaluated .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume